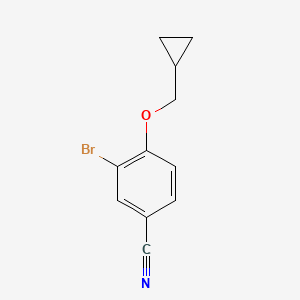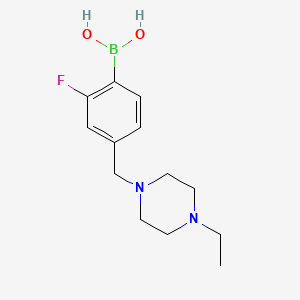![molecular formula C7H6BrN3 B1407286 6-溴-3-甲基-[1,2,3]三唑并[1,5-a]吡啶 CAS No. 1024741-92-1](/img/structure/B1407286.png)
6-溴-3-甲基-[1,2,3]三唑并[1,5-a]吡啶
描述
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring The presence of a bromine atom at the 6-position and a methyl group at the 3-position of the triazole ring makes this compound unique
科学研究应用
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
作用机制
Target of Action
Triazolo[1,5-a]pyridines are known to be precursors of tautomeric 2-(diazomethyl)pyridines , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that [1,2,3]triazolo[1,5-a]pyridines can undergo transformations to form various types of nitrogen-containing heterocycles . These transformations could potentially alter the activity of the compound and its interaction with its targets.
Biochemical Pathways
The transformation of [1,2,3]triazolo[1,5-a]pyridines into various nitrogen-containing heterocycles suggests that they may influence a wide range of biochemical processes .
Result of Action
The compound’s potential to transform into various nitrogen-containing heterocycles suggests that it may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone lysine demethylase KDM5A, an enzyme involved in the regulation of gene expression through histone modification . The interaction between 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and KDM5A can inhibit the enzyme’s activity, leading to changes in gene expression patterns. Additionally, this compound has shown potential as an inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1), which plays a crucial role in protein degradation and cellular homeostasis .
Cellular Effects
The effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival . By altering the activity of this pathway, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can impact cell growth and apoptosis. Furthermore, it has been shown to modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of histone lysine demethylase KDM5A, inhibiting its activity and resulting in altered histone methylation patterns . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been shown to interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound. Long-term exposure to 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been identified, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.
Metabolic Pathways
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolic products can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been shown to influence the activity of enzymes involved in nucleotide metabolism, impacting cellular energy balance and nucleotide synthesis .
Transport and Distribution
The transport and distribution of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be directed to other subcellular locations, such as the mitochondria, where it can impact cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, enaminonitriles and benzohydrazides can be used in a tandem reaction under microwave irradiation to yield triazolopyridines . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Another method involves the use of lithium derivatives to introduce bromine at the desired position. The reaction of lithium derivatives with mild halogenating agents, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in a toluene solution can yield 7-bromotriazolopyridine .
Industrial Production Methods
Industrial production methods for 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form new heterocyclic compounds.
Metal-Catalyzed Reactions: The compound can undergo transformations in the presence of metal catalysts, such as rhodium, copper, and palladium.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine include nucleophiles for substitution reactions, diazo compounds for cycloaddition reactions, and metal catalysts for various transformations. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from the reactions of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine include substituted triazolopyridines, fused heterocyclic compounds, and metal-coordinated complexes .
相似化合物的比较
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
- [1,2,3]Triazolo[4,5-d]pyridazine
These compounds share a similar fused ring structure but differ in the position of the triazole ring and the presence of additional substituents. The unique substitution pattern of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, with a bromine atom at the 6-position and a methyl group at the 3-position, contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
6-bromo-3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPIAKLVSACTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)

![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)




![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)


